3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid
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Overview
Description
3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid is an organic compound with the molecular formula C14H19NO5 It is a derivative of propionic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to an aminophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenol is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms the Boc-protected aminophenol.
Ether Formation: The Boc-protected aminophenol is then reacted with 3-bromopropionic acid in the presence of a base like potassium carbonate to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Hydrolysis: Yields 3-(4-aminophenoxy)propionic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation and Reduction: Can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-3-(4-isopropylphenyl)-propionic acid
- 3-Amino-3-(4-isopropylphenyl)-propionic acid
- 3-(4-Isopropylphenyl)-2-phenyl-2-propenoic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
Uniqueness
3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid is unique due to its specific combination of a Boc-protected amino group and a phenoxypropionic acid moiety. This structure allows for selective reactions and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-10-4-6-11(7-5-10)19-9-8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWCDMOFWXTMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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